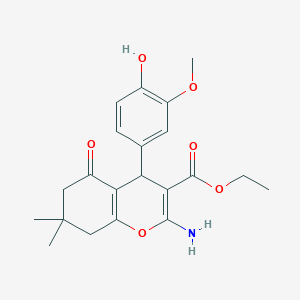![molecular formula C19H17FN2O4 B4896986 methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate (also known as FBMD-1) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzoxazole family and has a unique structure that makes it a promising candidate for various scientific studies.
作用机制
The mechanism of action of FBMD-1 is not fully understood, but it is believed to interact with specific targets in cells, including enzymes and receptors. FBMD-1 has been shown to selectively bind to certain proteins and alter their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects:
FBMD-1 has been shown to have various biochemical and physiological effects in cells. In cancer cells, FBMD-1 has been shown to induce cell death by disrupting the integrity of the mitochondrial membrane. In neurons, FBMD-1 has been shown to alter lipid droplet dynamics and affect cellular metabolism. These effects make FBMD-1 a promising tool for studying cellular processes and developing new therapies.
实验室实验的优点和局限性
FBMD-1 has several advantages for lab experiments, including its high purity and stability, as well as its fluorescent properties, which make it a useful tool for imaging studies. However, FBMD-1 also has limitations, including its cost and the need for specialized equipment for its synthesis and use.
未来方向
There are several future directions for research on FBMD-1. One area of interest is the development of new imaging techniques using FBMD-1 to study cellular processes in live cells. Another area of interest is the use of FBMD-1 in drug discovery, particularly in the development of new cancer therapies. Additionally, there is potential for the development of new synthetic methods for FBMD-1 that are more efficient and cost-effective. Overall, FBMD-1 is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of FBMD-1 involves a multi-step process that includes the reaction of 2-(2-fluorobenzyl)phenol with phosgene to form 2-(2-fluorobenzyl)phenyl chloroformate. This intermediate is then reacted with N-methylglycine to produce the final product, methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate. This synthesis method has been optimized to produce high yields of pure FBMD-1.
科学研究应用
FBMD-1 has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, FBMD-1 has been used as a fluorescent probe to study the distribution and dynamics of lipid droplets in live cells. In cancer research, FBMD-1 has been used to develop new imaging techniques for detecting cancer cells. In drug discovery, FBMD-1 has been used as a tool to study the binding and activity of various enzymes and receptors.
属性
IUPAC Name |
methyl 2-[[2-[(2-fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-22(11-18(23)25-2)19(24)13-7-8-15-16(9-13)26-17(21-15)10-12-5-3-4-6-14(12)20/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUBDDAFJNLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)
![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
